molecular formula C21H20Cl2FN3O2 B4098859 3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4098859
M. Wt: 436.3 g/mol
InChI Key: UYOGDSACQAGFGL-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of piperazine, pyrrolidine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with piperazine to form 4-(2,4-dichlorobenzyl)piperazine.

    Synthesis of Pyrrolidine Derivative: Separately, 4-fluorobenzaldehyde reacts with a suitable amine to form the corresponding imine, which is then reduced to yield 1-(4-fluorophenyl)pyrrolidine.

    Coupling Reaction: The final step involves coupling the piperazine and pyrrolidine derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Biology: The compound is used in studies related to cell signaling and metabolic pathways.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Cell Signaling Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorobenzyl)piperazine: Shares the piperazine and benzyl moieties but lacks the pyrrolidine and fluorophenyl groups.

    1-(4-Fluorophenyl)pyrrolidine: Contains the pyrrolidine and fluorophenyl groups but lacks the piperazine and benzyl moieties.

Uniqueness

3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN3O2/c22-15-2-1-14(18(23)11-15)13-25-7-9-26(10-8-25)19-12-20(28)27(21(19)29)17-5-3-16(24)4-6-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOGDSACQAGFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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